molecular formula C19H15BrN2O2S B3675282 5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B3675282
M. Wt: 415.3 g/mol
InChI Key: IZOXKKUBAOSKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is a complex organic compound with the molecular formula C19H15BrN2O2S This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves multiple steps. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N-(phenylcarbamothioyl)benzamide
  • 5-bromo-2-methoxy-N-(2-naphthylcarbamothioyl)benzamide
  • 5-bromo-2-methoxy-N-(3-naphthylcarbamothioyl)benzamide

Uniqueness

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the specific positioning of the bromine, methoxy, and naphthylcarbamothioyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-24-17-10-9-13(20)11-15(17)18(23)22-19(25)21-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOXKKUBAOSKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Reactant of Route 5
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Reactant of Route 6
5-bromo-2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.